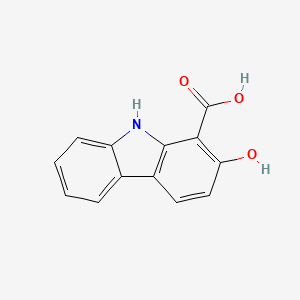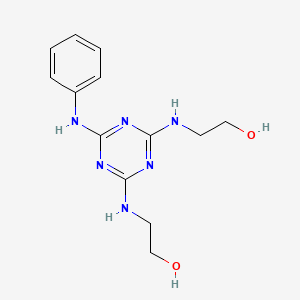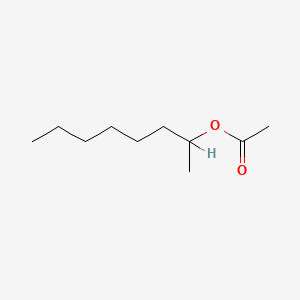![molecular formula C12H22N4O5 B1605413 N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine CAS No. 926-78-3](/img/structure/B1605413.png)
N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine
Descripción general
Descripción
It is a white powder with a molecular formula of C6H12N2O3 and a molar mass of 160.17 g/mol . This compound is commonly used in biochemical research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine typically involves the condensation of two alanine molecules. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often used to ensure high yield and purity. The process includes multiple steps of amino acid coupling, deprotection, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include peptide bond formation and hydrolysis, which are crucial in protein synthesis and degradation .
Comparación Con Compuestos Similares
Similar Compounds
N-DL-Alanyl-DL-alanine: Another dipeptide with similar properties and applications.
Alanylalanylalanylalanine: A tetra-alanine peptide with extended chain length and different biological activities.
Uniqueness
N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its simplicity and versatility make it a valuable compound in various research fields.
Propiedades
IUPAC Name |
2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZLXZJVUFLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913207 | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-78-3, 98532-04-8 | |
| Record name | NSC339931 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]cycloheptanamine](/img/structure/B1605331.png)




![S-[2-(acetylamino)ethyl] 3-oxobutanethioate](/img/structure/B1605338.png)

![2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B1605345.png)






